Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro-
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Overview
Description
Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- is a chemical compound with the molecular formula C10H21ClN2O and a molecular weight of 220.73954 g/mol . This compound is characterized by its unique structure, which includes a secondary amide and a tertiary amine, making it a versatile molecule in various chemical reactions .
Preparation Methods
The synthesis of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with N,N-bis(1-methylethyl)ethylenediamine under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- can be compared with other similar compounds, such as:
N,N-Diisopropylacetamide: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
N,N-Diisopropylethylamine: Similar in structure but lacks the amide group, affecting its reactivity and applications.
The uniqueness of Acetamide, N-[2-[bis(1-methylethyl)amino]ethyl]-2-chloro- lies in its combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts .
Properties
CAS No. |
130024-96-3 |
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Molecular Formula |
C10H21ClN2O |
Molecular Weight |
220.74 g/mol |
IUPAC Name |
2-chloro-N-[2-[di(propan-2-yl)amino]ethyl]acetamide |
InChI |
InChI=1S/C10H21ClN2O/c1-8(2)13(9(3)4)6-5-12-10(14)7-11/h8-9H,5-7H2,1-4H3,(H,12,14) |
InChI Key |
GCEFHTPTJWINQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC(=O)CCl)C(C)C |
Origin of Product |
United States |
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